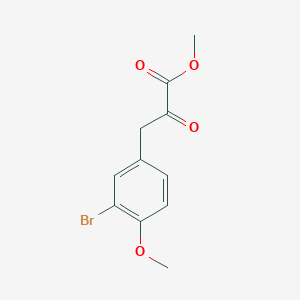
5-Fluoropyrimidine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoropyrimidine-2-carbohydrazide: is a fluorinated pyrimidine derivativeThe incorporation of fluorine into pyrimidine structures can significantly alter their biological activity, making them valuable in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoropyrimidine-2-carbohydrazide typically involves the reaction of 5-fluoropyrimidine-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoropyrimidine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or hydrazide positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Fluoropyrimidine-2-carbohydrazide is used as a building block for the synthesis of more complex fluorinated pyrimidines. These compounds are valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential to interact with nucleic acids and proteins. Its fluorinated nature can enhance binding affinity and specificity, making it useful in probing biological systems .
Medicine: The primary application of this compound in medicine is in the development of anti-cancer agents. Fluorinated pyrimidines, such as 5-fluorouracil, are well-known for their ability to inhibit thymidylate synthase, an enzyme critical for DNA synthesis in rapidly dividing cells .
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the production of various active ingredients .
Wirkmechanismus
The mechanism of action of 5-Fluoropyrimidine-2-carbohydrazide involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. This compound can inhibit enzymes such as thymidylate synthase, which is essential for the synthesis of thymidine, a nucleotide required for DNA replication. By inhibiting this enzyme, this compound can effectively halt the proliferation of rapidly dividing cells, such as cancer cells .
Vergleich Mit ähnlichen Verbindungen
5-Fluorouracil: A widely used anti-cancer agent that also inhibits thymidylate synthase.
5-Fluorocytosine: An antifungal agent that is converted into 5-fluorouracil in fungal cells.
5-Fluoropyrimidine: A general class of fluorinated pyrimidines with various biological activities.
Uniqueness: 5-Fluoropyrimidine-2-carbohydrazide is unique due to its specific structure, which allows for distinct interactions with biological targets. Its hydrazide group can form additional hydrogen bonds, potentially enhancing its binding affinity and specificity compared to other fluorinated pyrimidines .
Eigenschaften
Molekularformel |
C5H5FN4O |
|---|---|
Molekulargewicht |
156.12 g/mol |
IUPAC-Name |
5-fluoropyrimidine-2-carbohydrazide |
InChI |
InChI=1S/C5H5FN4O/c6-3-1-8-4(9-2-3)5(11)10-7/h1-2H,7H2,(H,10,11) |
InChI-Schlüssel |
QJDWNSSLOISUIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)C(=O)NN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13682269.png)

![4-[(6-Bromohexyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13682278.png)


![4-(2-Bromo-4-chlorophenyl)dibenzo[b,d]furan](/img/structure/B13682302.png)




![(1R,2R,5S)-3-Boc-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13682335.png)
